Dioxadrol

概要

準備方法

合成経路および反応条件

デキソキサドロールは、ジオキソラン誘導体イミンとダニシェフスキーのジエンを含むヘテロディールス・アルダー反応によって合成できます . 合成には、保護基の置換とジアステレオマーの形成も含まれます .

工業生産方法

デキソキサドロールの具体的な工業生産方法はあまりよくわかっていませんが、合成は一般的に、大量に対応するためにスケールアップされた変更を加えたラボ手順に従います。このプロセスには、反応条件を慎重に管理して、最終製品の収率と純度を高くすることが含まれます。

化学反応の分析

反応の種類

デキソキサドロールは、次のいくつかのタイプの化学反応を起こします。

酸化: 分子への酸素原子の導入。

還元: 酸素原子の除去または水素原子の付加。

置換: ある官能基を別の官能基で置き換える。

一般的な試薬と条件

デキソキサドロールの合成と修飾に使用される一般的な試薬には次のものがあります。

ダニシェフスキーのジエン: ヘテロディールス・アルダー反応で使用されます.

生成される主な生成物

これらの反応から生成される主な生成物には、ピペリジン環の4位が修飾されたさまざまなデキソキサドロール類似体があります . これらの類似体は、NMDA受容体親和性と薬理活性を評価されます .

科学研究アプリケーション

デキソキサドロールとその類似体は、NMDA受容体拮抗薬としての可能性について広く研究されてきました . これらの化合物は、さまざまな分野で応用されています。

化学: NMDA受容体相互作用の研究のためのモデル化合物として使用されます。

生物学: 神経経路と神経伝達物質系への影響が調査されています。

科学的研究の応用

Dexoxadrol and its analogues have been extensively studied for their potential as NMDA receptor antagonists . These compounds have applications in various fields, including:

Chemistry: Used as a model compound for studying NMDA receptor interactions.

Biology: Investigated for their effects on neural pathways and neurotransmitter systems.

作用機序

類似化合物との比較

デキソキサドロールは、次のNMDA受容体拮抗薬に似ています。

エトキサドロール: 同様の薬理学的特性を持つ別の解離性麻酔薬.

メマンチン: アルツハイマー病の治療に使用され、副作用のプロファイルが良好です.

ケタミン: NMDA受容体拮抗薬活性を有する、よく知られた麻酔薬および抗うつ薬。

デキソキサドロールは、ジオキソラン環やさまざまな置換基を持つピペリジン環など、その特定の構造的特徴においてユニークです . これらの構造要素は、NMDA受容体に対するその高い親和性と、その独特の薬理学的効果に貢献しています .

生物活性

Dioxadrol, a compound structurally related to phencyclidine and ketamine, is recognized for its role as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is chemically classified as an arylcyclohexylamine. Its structure allows it to interact with the NMDA receptor, which is critical in mediating excitatory neurotransmission in the central nervous system. This compound exhibits similar pharmacological properties to other NMDA antagonists, such as etoxadrol and dexoxadrol, producing dissociative anesthetic effects characterized by analgesia and altered sensory perception .

NMDA Receptor Antagonism

This compound's primary mechanism involves blocking the NMDA receptor ion channel. This action leads to a range of neuropharmacological effects:

- Analgesic Effects : this compound has been shown to produce significant analgesia in animal models, which may be beneficial for pain management .

- Psychotomimetic Effects : Similar to phencyclidine, this compound can induce psychotomimetic effects, including altered perception and mood changes, which have implications for understanding schizophrenia and other psychiatric disorders .

Comparative Analysis with Related Compounds

The following table summarizes the comparative biological activities of this compound and its analogs:

| Compound | NMDA Antagonism | Analgesic Activity | Psychotomimetic Effects |

|---|---|---|---|

| This compound | Yes | Significant | Moderate |

| Dexoxadrol | Yes | Significant | High |

| Etoxadrol | Yes | Moderate | Moderate |

| Phencyclidine | Yes | High | High |

Clinical Studies

- Analgesic Efficacy : A study demonstrated that dexoxadrol, a stereoisomer of this compound, significantly increased pain thresholds in animal models. This suggests that this compound may also possess similar analgesic properties when tested in clinical settings .

- Psychotropic Effects : Research indicates that this compound produces dose-dependent psychotropic effects in human subjects, akin to those observed with ketamine. These findings highlight its potential use in treating conditions like depression and PTSD .

Synthesis and Structural Variations

Recent studies have focused on synthesizing fluorinated analogs of this compound to enhance its NMDA receptor affinity. These modifications aim to improve the therapeutic index while minimizing side effects associated with traditional NMDA antagonists .

Future Directions in Research

The ongoing exploration of this compound's biological activity emphasizes the need for further research into its therapeutic applications. Potential areas of investigation include:

- Development of Novel Therapeutics : Leveraging this compound's NMDA antagonistic properties could lead to new treatments for chronic pain and mood disorders.

- Understanding Mechanisms : Detailed studies on how this compound alters neurotransmitter systems may provide insights into its effects on cognition and perception.

特性

IUPAC Name |

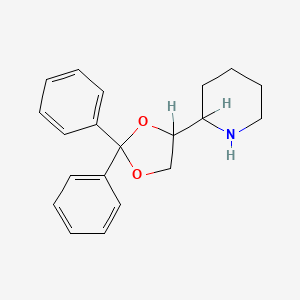

2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18/h1-6,9-12,18-19,21H,7-8,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKAMARNFGKMLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863446 | |

| Record name | 2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

... Dexoxadrol, the D-isomer of dioxodrol, which produces phencyclidine (PCP)-like behavioral effects and displaces bound [3H]PCP, was a potent blocker of the PCP-sensitive, voltage-gated K+ channel. The corresponding L-isomer, levoxadrol, which produces morphine-like antinociception and sedation, but does not produce PCP-like behavior nor displace bound (3H)PCP, was a very weak blocker of the voltage-gated K+ channel. Levoxadrol, but not dexoxadrol, activated a separate K+ channel, as manifested by an increase in 86Rb /from synaptosomes prepared from rat forebrain/ efflux. This effect was blocked by naloxone. /It was concluded/ that one of the PCP-sigma-ligand binding sites in the brain may be associated with the voltage-gated, non-inactivating K+ channel ... observed in nerve terminals. /The/ findings are also consistent with the view that some of the behavioral manifestations of PCP intoxication are mediated by block of presynaptic K+ channels. | |

| Details | PMID:3253423, Full text: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1190716, Bartschat DK, Blaustein MP; J Physiol 403: 341-53 (1988) | |

| Record name | DEXOXADROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

6495-46-1, 4741-41-7 | |

| Record name | Dioxadrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6495-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxadrol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006495461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIOXADROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D70V7R51N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEXOXADROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。